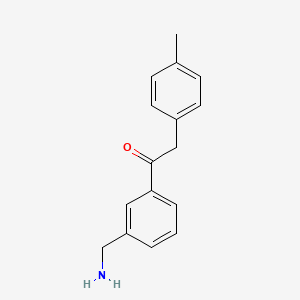

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-[3-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C16H17NO/c1-12-5-7-13(8-6-12)10-16(18)15-4-2-3-14(9-15)11-17/h2-9H,10-11,17H2,1H3 |

InChI Key |

VNFQSXPPSSZAOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN |

Origin of Product |

United States |

Biological Activity

1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a ketone functional group and an amino group, which contribute to its biological activity. The molecular formula is C16H17NO, with a molecular weight of approximately 251.32 g/mol. The structure consists of:

- Amino Group : Facilitates interactions with biological targets.

- Ketone Group : Enhances reactivity in various biochemical pathways.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on neurotransmitter systems, enzyme interactions, and potential therapeutic applications.

Neuropharmacological Effects

Research indicates that the compound may influence neurotransmitter systems, which can have implications for treating neurological disorders. For instance, it has been shown to interact with specific receptors and enzymes involved in neurotransmission, suggesting potential applications in neuropharmacology.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies suggest it may exhibit antiproliferative effects against various cancer cell lines. For example:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast Cancer) | 90.47% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

These findings indicate that the compound may serve as a lead for developing novel anticancer agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Modulation : The compound can inhibit enzymes that play critical roles in cancer progression and metabolism.

- Receptor Interaction : It binds to specific receptors that are involved in neurotransmission and cancer cell signaling pathways.

- Apoptosis Induction : Some studies suggest that it may induce apoptosis in cancer cells, leading to reduced cell viability .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential in various therapeutic areas:

- Study on Anticancer Activity : A recent study evaluated the compound against a panel of cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration into its use as an anticancer agent .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating neurological disorders, emphasizing its relevance in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.